molecular formula C6H8O2 B14513384 4-Prop-1-enyloxetan-2-one CAS No. 63450-11-3

4-Prop-1-enyloxetan-2-one

Cat. No.: B14513384
CAS No.: 63450-11-3
M. Wt: 112.13 g/mol
InChI Key: JYGDLXCKZZOZAZ-UHFFFAOYSA-N
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Description

4-Prop-1-enyloxetan-2-one is a four-membered lactone (oxetan-2-one) with a prop-1-enyl substituent at the 4-position. Its molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol. The compound features a strained β-lactone ring, which contributes to its reactivity, particularly in ring-opening reactions. The prop-1-enyl group introduces steric bulk and electronic effects, influencing both physical properties (e.g., solubility, melting point) and chemical behavior (e.g., hydrolysis rates, polymerization tendencies).

Properties

CAS No.

63450-11-3

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

4-prop-1-enyloxetan-2-one

InChI

InChI=1S/C6H8O2/c1-2-3-5-4-6(7)8-5/h2-3,5H,4H2,1H3

InChI Key

JYGDLXCKZZOZAZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CC(=O)O1

Related CAS

63450-12-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-1-enyloxetan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 4-hydroxybut-2-en-1-one can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow processes and the use of catalysts to enhance yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 4-Prop-1-enyloxetan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.

Major Products:

    Oxidation: Oxetanones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted oxetanes.

Mechanism of Action

The mechanism of action of 4-Prop-1-enyloxetan-2-one involves its interaction with molecular targets through its reactive oxetane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-prop-1-enyloxetan-2-one, a comparative analysis with structurally related lactones and cyclic ketones is provided below.

Structural and Molecular Comparisons

The table below highlights key differences between this compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Core Structure Key Features
This compound C₆H₈O₂ 112.13 Prop-1-enyl (CH₂CH=CH₂) Oxetan-2-one (β-lactone) Larger substituent increases steric hindrance; conjugated double bond enhances reactivity.
4-Methyloxetan-2-one C₄H₆O₂ 86.09 Methyl (CH₃) Oxetan-2-one (β-lactone) Smaller substituent reduces steric effects; higher ring strain due to compact structure.
1-[4-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]ethan-1-one C₁₀H₁₂O 148.20 Isopropenyl (C(CH₂)=CH₂) Cyclopentene Non-lactone cyclic ketone; substituent position affects conjugation and stability.

Reactivity and Functional Behavior

  • Ring-Opening Reactions: 4-Methyloxetan-2-one undergoes nucleophilic ring-opening due to high ring strain, forming carboxylic acid derivatives. The prop-1-enyl analog likely exhibits similar reactivity but with slower kinetics due to steric hindrance from the larger substituent. The cyclopentenyl derivative, being a ketone, lacks lactone reactivity but may undergo addition or cycloaddition reactions at the conjugated enone system.
  • Hydrogen Bonding and Crystal Packing :

    • Hydrogen bonding in lactones is influenced by substituent polarity. The methyl group in 4-methyloxetan-2-one facilitates weaker intermolecular interactions compared to the π-electron-rich prop-1-enyl group, which may engage in CH-π or van der Waals interactions.

Thermal and Physical Properties

  • Melting Points :
    • 4-Methyloxetan-2-one: Likely lower (analogous to β-propiolactone, ~−33°C) due to compact structure.
    • This compound: Higher melting point (estimated 20–40°C) due to increased molecular weight and intermolecular interactions.
  • Solubility :
    • Both lactones are polar and soluble in organic solvents (e.g., acetone, THF). The prop-1-enyl derivative may exhibit lower water solubility due to hydrophobic substituent effects.

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